molecular formula C9H16INO2Zn B2797385 tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) CAS No. 1282531-15-0

tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+)

Cat. No.: B2797385
CAS No.: 1282531-15-0
M. Wt: 362.52
InChI Key: CFXSYOXBZQFWSG-UHFFFAOYSA-M
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Description

This compound is particularly significant in the realm of carbon-carbon bond formation reactions due to the unique reactivity of the zinc-carbon bond. Its molecular formula is C9H16INO2Zn, and it has a molecular weight of 362.52.

Preparation Methods

The preparation of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) involves the reaction of tert-butyl pyrrolidin-4-ide-1-carboxylate with zinc iodide. The synthetic route typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the organozinc compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) undergoes various types of reactions, primarily involving carbon-carbon bond formation. Some of the key reactions include:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of 1-N-Boc-pyrrolidin-3-ylzinc iodide with aryl or vinyl halides in the presence of a palladium catalyst.

    Negishi Coupling: In this reaction, 1-N-Boc-pyrrolidin-3-ylzinc iodide reacts with organic halides (aryl or vinyl) in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Kumada-Corriu Coupling: This reaction utilizes 1-N-Boc-pyrrolidin-3-ylzinc iodide with aryl, vinyl, or alkyl electrophiles in the presence of a nickel or palladium catalyst.

    Hiyama Coupling: In this reaction, 1-N-Boc-pyrrolidin-3-ylzinc iodide acts as a stoichiometric reductant, facilitating the activation of the silicon-halogen bond in organosilanes.

Scientific Research Applications

tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) has a wide range of applications in scientific research:

    Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials.

    Medicinal Chemistry: The compound is used to create bioactive molecules with target selectivity, particularly those containing the pyrrolidine ring.

    Material Science: It is employed in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) primarily involves the formation of carbon-carbon bonds through various coupling reactions. The zinc-carbon bond in the compound acts as a nucleophile, reacting with electrophilic organic halides in the presence of a catalyst (usually palladium or nickel). This results in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) can be compared with other organozinc reagents, such as:

    Diethylzinc: Used in similar coupling reactions but has different reactivity and selectivity.

    Dimethylzinc: Another organozinc reagent with distinct properties and applications.

    Phenylzinc iodide: Used in the synthesis of biaryl compounds but with different reaction conditions and outcomes.

The uniqueness of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) lies in its ability to participate in a wide range of coupling reactions with high functional group tolerance and stereochemical control.

Properties

IUPAC Name

tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO2.HI.Zn/c1-9(2,3)12-8(11)10-6-4-5-7-10;;/h4H,5-7H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVGHGSSQYYXSK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC[CH-]C1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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